Differential Phospholipid Monolayer Intercalation Depth of (S)- vs. (R)-Articaine
In a direct head-to-head Langmuir monolayer study comparing (S)-articaine, (R)-articaine, and the racemate at 30 mol% in dipalmitoylphosphatidylcholine (DPPC) monolayers, the (R)-enantiomer increased monolayer stability significantly more than the (S)-enantiomer [1]. In unsaturated phospholipid (POPS) monolayers, the (R)-enantiomer localized deep in the acyl chain region, whereas (S)-articaine remained at or close to the head-group region [1]. This stereospecific intercalation pattern is a direct consequence of the diastereoisomeric interaction between the chiral articaine enantiomers and chiral phospholipid components [1].
| Evidence Dimension | Phospholipid monolayer intercalation depth and stability enhancement |
|---|---|
| Target Compound Data | (S)-Articaine: localizes at head-group region; lesser monolayer stability increase vs. (R) |
| Comparator Or Baseline | (R)-Articaine: deep intercalation into acyl chain region; pronounced monolayer stability increase |
| Quantified Difference | Qualitative but reproducible; (R)-enantiomer exhibits distinctly deeper intercalation pattern in POPS monolayers and greater stabilizing effect in DPPC |
| Conditions | Langmuir monolayer; DPPC, DPPS, POPS; total lipid extract from pig brain (TLPB); 30 mol% articaine; surface pressure vs. area isotherms |
Why This Matters
Demonstrates that (S)-articaine is not a biophysical surrogate for the racemate or the (R)-enantiomer; enantiomer-specific membrane interaction can translate to differential block kinetics and tissue partitioning, making single-enantiomer procurement essential for mechanistic studies.
- [1] Steinkopf S, et al. Interaction of local anaesthetic articaine enantiomers with brain lipids: a Langmuir monolayer study. Eur J Pharm Sci. 2012;47(2):394-401. PMID: 22750081. View Source
